

# AG-490: A Technical Guide to a Seminal JAK2 Inhibitor

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## Compound of Interest

Compound Name: AG-490

Cat. No.: B1684444

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## Abstract

**AG-490**, also known as Tyrphostin B42, is a synthetic, cell-permeable tyrosine kinase inhibitor that has been instrumental in the study of signal transduction pathways.[1] While initially characterized as a potent inhibitor of the Epidermal Growth Factor Receptor (EGFR), it is more widely recognized and utilized for its inhibitory action against Janus kinase 2 (JAK2).[2][3] This technical guide provides an in-depth overview of **AG-490**, detailing its chemical and physical properties, mechanism of action, and comprehensive protocols for its application in key experimental assays. The information presented herein is intended to serve as a valuable resource for researchers in oncology, immunology, and other fields where JAK-STAT signaling plays a critical role.

## Chemical and Physical Properties

**AG-490** is a member of the tyrphostin family of compounds, characterized by their ability to inhibit protein tyrosine kinases.[1] Its chemical and physical properties are summarized in the table below for easy reference.

Property	Value	Reference
CAS Number	133550-30-8	[2][4]
Molecular Formula	C <sub>17</sub> H <sub>14</sub> N <sub>2</sub> O <sub>3</sub>	[2]
Molecular Weight	294.30 g/mol	[1]
IUPAC Name	(2E)-2-cyano-3-(3,4-dihydroxyphenyl)-N-(phenylmethyl)-2-propenamide	[1][2]
Synonyms	Tyrphostin B42, Tyrphostin AG-490, α-Cyano-(3,4-dihydroxy)-N-benzylcinnamide	[1][2]
Appearance	Yellow solid	
Melting Point	~215 °C	[3]
Solubility	Soluble in DMSO (up to 100 mg/mL), DMF (25 mg/mL), and Ethanol (10 mg/mL). Insoluble in water.	[2]
Storage	Store as a solid at -20°C for up to 2 years. Solutions in DMSO may be stored at -80°C for up to 6 months.	[4]

## Mechanism of Action and Signaling Pathways

**AG-490** exerts its biological effects primarily through the competitive inhibition of ATP binding to the kinase domain of JAK2.[5] This action prevents the autophosphorylation and subsequent activation of JAK2, a critical step in the Janus kinase/signal transducer and activator of transcription (JAK/STAT) signaling pathway. The JAK/STAT pathway is a principal signaling cascade for a wide array of cytokines and growth factors, playing a fundamental role in cell proliferation, differentiation, survival, and immune responses.

By inhibiting JAK2, **AG-490** effectively blocks the phosphorylation of downstream STAT proteins, particularly STAT3 and STAT5. Unphosphorylated STATs are unable to dimerize and translocate to the nucleus, thus preventing the transcription of target genes involved in cell growth and survival.[6] This mechanism underlies the ability of **AG-490** to induce apoptosis in various cancer cell lines and to suppress immune cell responses.[2]

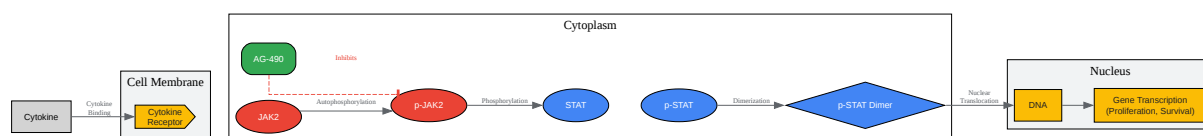
While widely used as a JAK2 inhibitor, it is crucial to acknowledge that **AG-490** also exhibits inhibitory activity against other tyrosine kinases, most notably EGFR, for which it has a significantly lower IC<sub>50</sub> value, and to a lesser extent, ErbB2 and JAK3.[3][4] This multi-target profile should be considered when interpreting experimental results.

## Inhibitory Concentrations (IC<sub>50</sub>)

Target Kinase	IC <sub>50</sub> Value
EGFR	0.1 $\mu$ M
JAK2	~10 $\mu$ M
ErbB2	13.5 $\mu$ M
JAK3	~25 $\mu$ M

This data is compiled from multiple sources and may vary depending on the assay conditions.  
[3][4]

## Signaling Pathway Diagram



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Caption: The JAK/STAT signaling pathway and the inhibitory action of **AG-490** on JAK2 autophosphorylation.

## Experimental Protocols

The following section provides detailed methodologies for key experiments commonly performed to assess the activity of **AG-490**.

### In Vitro JAK2 Kinase Inhibition Assay (Radiometric Filter-Binding)

This assay quantitatively determines the  $IC_{50}$  value of **AG-490** for the inhibition of JAK2 kinase activity.<sup>[5]</sup>

Materials:

- Recombinant human JAK2 enzyme
- Peptide substrate (e.g., a biotinylated peptide containing a tyrosine residue)
- **AG-490**
- [ $\gamma$ - $^{33}P$ ]ATP
- Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM  $MgCl_2$ , 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
- Stop solution (e.g., 3% phosphoric acid)
- Phosphocellulose filter plates
- Microplate scintillator counter

Procedure:

- Compound Preparation: Prepare a serial dilution of **AG-490** in DMSO. A typical starting concentration is 1 mM, followed by 10-fold dilutions.

- Reaction Setup: In a 96-well plate, add the kinase reaction buffer.
- Add the peptide substrate to a final concentration of 10-20  $\mu\text{M}$ .
- Add the **AG-490** dilutions to the appropriate wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
- Add a mixture of non-radiolabeled ATP and  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$  to the wells. The final ATP concentration should be at or near the  $K_m$  for JAK2.
- Initiation of Reaction: Add the recombinant JAK2 enzyme to each well to start the reaction.
- Incubation: Incubate the plate at room temperature (e.g., 25°C) for 30-60 minutes.
- Termination of Reaction: Stop the reaction by adding the stop solution to each well.
- Substrate Capture: Transfer the reaction mixtures to a phosphocellulose filter plate. The phosphorylated peptide will bind to the filter.
- Washing: Wash the filter plate multiple times with wash buffer (e.g., 0.75% phosphoric acid) to remove unbound  $[\gamma\text{-}^{33}\text{P}]\text{ATP}$ .
- Detection: Dry the plate, add scintillant, and measure the radioactivity in each well using a microplate scintillator counter.
- Data Analysis: Calculate the percentage of inhibition for each **AG-490** concentration relative to the positive control. Determine the  $\text{IC}_{50}$  value by fitting the data to a dose-response curve.

## Western Blot for Inhibition of STAT3 Phosphorylation

This method is used to qualitatively or semi-quantitatively assess the inhibition of JAK2 downstream signaling in a cellular context by measuring the levels of phosphorylated STAT3 (p-STAT3).<sup>[6][7]</sup>

Materials:

- Cell line responsive to JAK/STAT signaling (e.g., HEL, TF-1)

- **AG-490**
- Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels and electrophoresis apparatus
- PVDF or nitrocellulose membrane
- Transfer buffer and apparatus
- Blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in TBS-T)
- Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3
- HRP-conjugated secondary antibody
- Enhanced Chemiluminescence (ECL) substrate
- Chemiluminescence imaging system

Procedure:

- **Cell Culture and Treatment:** Plate cells at a suitable density and allow them to adhere or stabilize. Treat the cells with varying concentrations of **AG-490** for a predetermined time (e.g., 1-24 hours). Include a vehicle control (DMSO).
- **Cell Lysis:** After treatment, wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
- Incubate on ice for 30 minutes, then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.
- **Protein Quantification:** Determine the protein concentration of each lysate using a BCA assay.

- **Sample Preparation:** Normalize protein concentrations and mix with Laemmli sample buffer. Boil the samples at 95-100°C for 5 minutes.
- **SDS-PAGE:** Load equal amounts of protein per lane and separate by SDS-polyacrylamide gel electrophoresis.
- **Protein Transfer:** Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- **Blocking:** Block the membrane with blocking buffer for 1 hour at room temperature.
- **Primary Antibody Incubation:** Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.
- **Washing:** Wash the membrane three times with TBS-T.
- **Secondary Antibody Incubation:** Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- **Washing:** Repeat the washing step.
- **Detection:** Apply the ECL substrate and visualize the bands using a chemiluminescence imaging system.
- **Re-probing (Optional):** The membrane can be stripped and re-probed with an antibody for total STAT3 and a loading control (e.g.,  $\beta$ -actin or GAPDH) to normalize the data.

## Cell Viability Assay (MTT Assay)

This colorimetric assay measures the effect of **AG-490** on cell viability and proliferation by assessing the metabolic activity of the cells.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials:

- Cell line of interest
- **AG-490**
- 96-well microplate

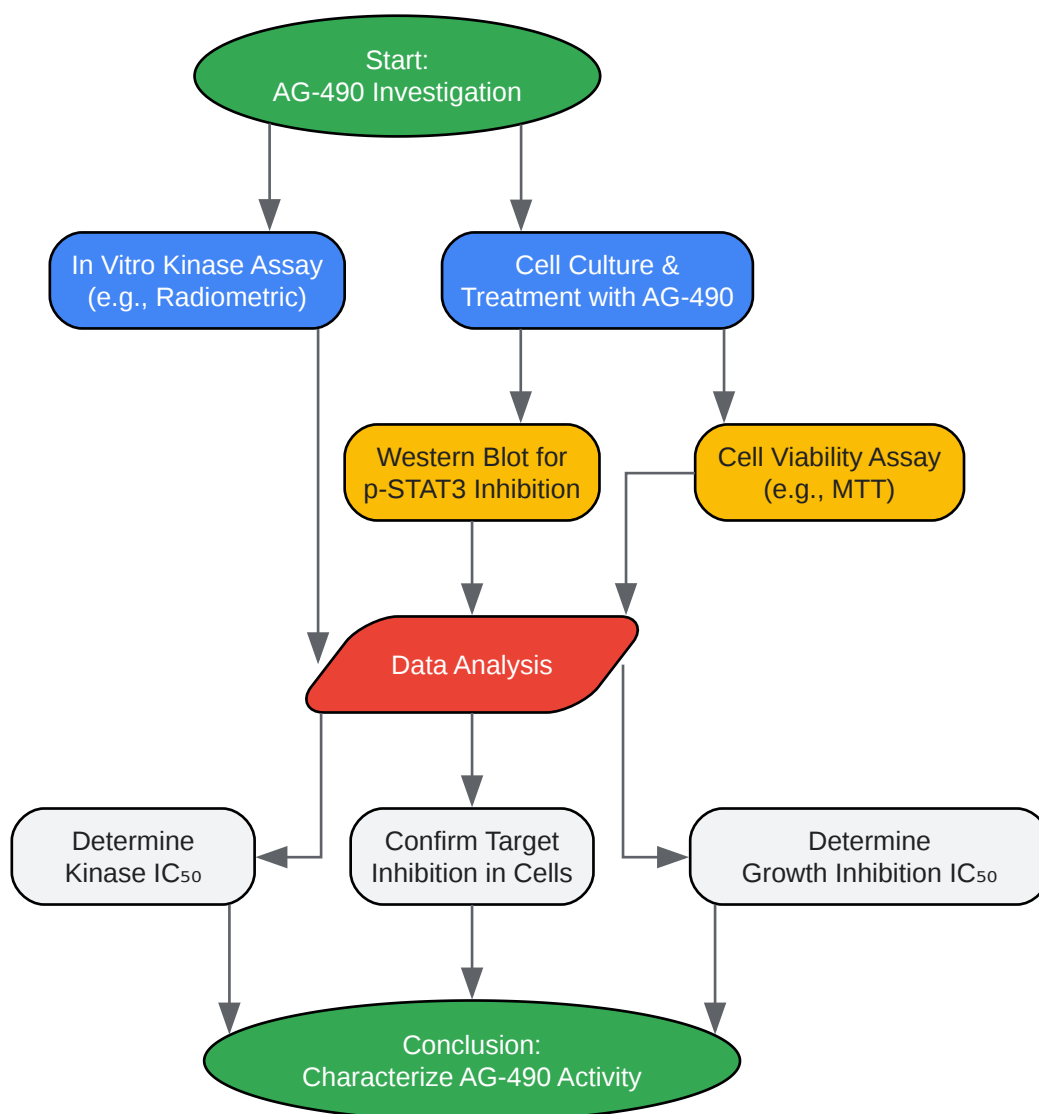
- MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
- Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
- Microplate reader

#### Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Treatment: Treat the cells with varying concentrations of **AG-490**. Include a vehicle control.
- Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a CO<sub>2</sub> incubator.
- MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
- Measurement: Measure the absorbance of each well using a microplate reader at a wavelength of 570-590 nm.
- Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC<sub>50</sub> value for growth inhibition.

## Experimental Workflow Diagram





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Caption: A typical experimental workflow for evaluating the inhibitory activity of **AG-490**.

## Conclusion

**AG-490** remains a cornerstone tool for researchers investigating JAK/STAT signaling. Its well-characterized inhibitory profile against JAK2, coupled with its cell permeability, makes it a valuable reagent for elucidating the roles of this pathway in both normal physiology and disease states. While its off-target effects, particularly on EGFR, necessitate careful experimental design and data interpretation, its utility in dissecting cellular signaling cascades is undisputed. This guide provides the fundamental chemical knowledge and detailed

experimental protocols to empower researchers to effectively utilize **AG-490** in their scientific inquiries.

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